BACE1 Inhibition Potency: Ortho-Cyano Provides Sub-Micromolar Activity vs. Inactive Para Analog
tert-Butyl 4-(2-cyanophenyl)piperazine-1-carboxylate (target compound) demonstrates measurable inhibition of beta-secretase 1 (BACE1) with an IC50 of 16 nM [1]. In stark contrast, the para-cyano positional isomer, tert-butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS 186650-98-6), is reported to exhibit no significant BACE1 inhibitory activity at concentrations up to 10 µM in standardized assays, representing a >625-fold difference in potency [2]. This striking divergence highlights how the ortho substitution of the cyano group is essential for productive engagement with the BACE1 active site, while the para substitution abrogates activity entirely.
| Evidence Dimension | BACE1 enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 16 nM |
| Comparator Or Baseline | tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate (CAS 186650-98-6); IC50 >10,000 nM (inactive) |
| Quantified Difference | >625-fold higher potency (target vs. comparator) |
| Conditions | In vitro enzymatic assay using recombinant human BACE1, reported in BindingDB |
Why This Matters
For researchers developing BACE1 inhibitors for Alzheimer's disease, selecting the ortho-cyano building block is critical for achieving target engagement, whereas the para analog would yield an inactive lead and waste synthetic resources.
- [1] BindingDB. (n.d.). BDBM50404156 (CHEMBL5272243) IC50: 16 nM for BACE1 inhibition. Retrieved from https://bindingdb.org/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50404156 View Source
- [2] BenchChem. (n.d.). tert-Butyl 4-(4-cyanophenyl)piperazine-1-carboxylate: Biological activity section noting lack of BACE1 inhibition below 10 µM. (Retrieved via PubChem comparative analysis). View Source
